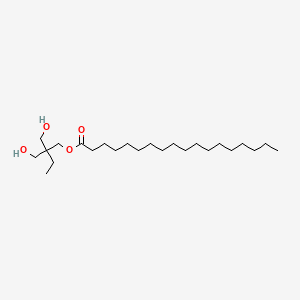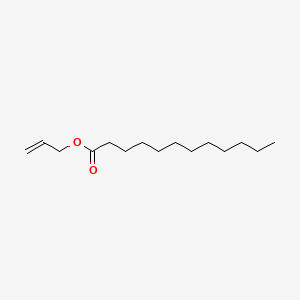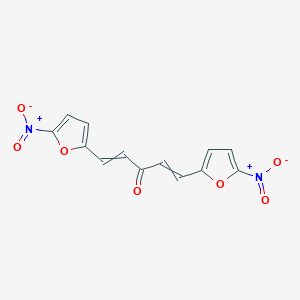
三羟甲基丙烷单硬脂酸酯
描述
Trimethylolpropane monostearate is a derivative of Trimethylolpropane (TMP), an organic compound with the formula CH3CH2C(CH2OH)3 . TMP is a colorless to white solid with a faint odor and is a triol, containing three hydroxy functional groups . It is a widely used building block in the polymer industry . The molecular formula of Trimethylolpropane monostearate is C24H48O4 .
Synthesis Analysis
The synthesis of TMP involves a two-step process. The first step is the condensation of butanal with formaldehyde . The second step involves a Cannizzaro reaction . In a study, a commercial oleic acid was used as a precursor for the manufacture of trimethylolpropane triesters (TMPTE) through a two-step transesterification process . Oleic acid methyl ester (OME) produced from the first step was subsequently interacted with TMP using sodium methylate to produce TMPTE .Molecular Structure Analysis
Trimethylolpropane monostearate contains a total of 75 bonds; 27 non-H bonds, 1 multiple bond, 22 rotatable bonds, 1 double bond, 1 ester (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TMP include the condensation of butanal with formaldehyde and a Cannizzaro reaction . The transesterification of oleic acid methyl esters (OME) with TMP to produce biolubricant has been investigated .Physical And Chemical Properties Analysis
TMP is a white solid with a faint odor . It has a molar mass of 134.17 g/mol, a melting point of 58 °C, and a boiling point of 289 °C . The biolubricant’s pour point and index of viscosity were found to be -4 oC and 283.75, respectively .科学研究应用
1. 工业应用
三羟甲基丙烷三丙烯酸酯(与三羟甲基丙烷单硬脂酸酯相关的化合物)具有广泛的工业应用。它用于生产紫外线固化油墨、电子束辐照固化涂料、聚合物和树脂。此外,它还是光聚物和柔性版印刷版、光刻胶、丙烯酸胶和厌氧密封胶中的组分。它的用途延伸到纸张和木材浸渍剂、电线和电缆挤出、聚合物浸渍混凝土和聚合物混凝土结构复合材料 (国家毒理学计划遗传修饰模型报告, 2005)。
2. 润滑性能
对源自棕榈油甲酯的可生物降解润滑剂的研究(包括三羟甲基丙烷 (TMP) 酯)证明了它们的高润滑性。这些 TMP 和季戊四醇酯在摩擦系数方面与完全配制的润滑剂相比非常有利,尤其是在混合润滑条件下 (Zulkifli 等, 2016)。
3. 聚合和孔隙率研究
三羟甲基丙烷三甲基丙烯酸酯 (TRIM) 因其在创建多孔聚合物结构中的作用而受到研究。它在成孔剂存在下聚合,导致具有双峰孔径分布的材料,这可能在色谱和过滤系统等应用中很有用。此类聚合物展示了各种孔径和分布,突出了它们在不同工业应用中的潜力 (Schmid 等, 1991)。
安全和危害
Inhalation or ingestion of TMP dust may induce a cough . Contact with heated (liquid) TMP may cause thermal burns . Mechanical irritation may occur when in contact with the eyes . It is recommended to avoid contact with skin and eyes, do not breathe dust, ensure adequate ventilation, especially in confined areas, and keep away from heat and sources of ignition .
未来方向
Plant-based TMP lubricants have huge advantages over mineral oils, but they have other challenging issues such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection . The performance characteristics of TMP as base stocks and additives are being researched, including the current prospects and challenges in the respective areas . The remaining issues that must be overcome to allow for its full potential to be realized are also being discussed .
属性
IUPAC Name |
2,2-bis(hydroxymethyl)butyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h25-26H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNUACWCJJERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886382 | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylolpropane monostearate | |
CAS RN |
60130-68-9 | |
| Record name | 2,2-Bis(hydroxymethyl)butyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60130-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060130689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)butyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-benzamido-9,10-dioxoanthracen-1-yl)-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide](/img/structure/B1617153.png)











![Tetrahydrodifuro[3,4-b:3',4'-d]furantetrone](/img/structure/B1617169.png)